Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
CAS No.: 677326-68-0
Cat. No.: VC3718949
Molecular Formula: C10H8Cl2O3
Molecular Weight: 247.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 677326-68-0 |
|---|---|
| Molecular Formula | C10H8Cl2O3 |
| Molecular Weight | 247.07 g/mol |
| IUPAC Name | methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3 |
| Standard InChI Key | BETPUTPVCQPHBG-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl |
| Canonical SMILES | COC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl |
Introduction
Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a chemical compound with the CAS number 1784251-53-1. It belongs to the class of organic compounds known as esters, specifically a derivative of 3-oxopropanoic acid. This compound is characterized by its molecular formula CHClO and a molecular weight of 247.07 g/mol .
Synthesis and Preparation
The synthesis of compounds similar to Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate often involves reactions between appropriate phenyl derivatives and oxopropanoic acid or its esters. For instance, Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is synthesized using ethyl acetate and 3,5-dichlorobenzoate in the presence of sodium hydride . A similar approach could be applied to synthesize the methyl ester variant.
Applications and Uses
While specific applications of Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate are not well-documented, compounds with similar structures are often used in pharmaceutical and agricultural chemistry as intermediates or building blocks for more complex molecules. The presence of chlorine atoms on the phenyl ring can provide useful sites for further chemical modification.
Safety and Handling
Given the lack of detailed safety data, handling Methyl 3-(3,5-dichlorophenyl)-3-oxopropanoate should follow general precautions for organic compounds. It is advisable to use protective equipment and work in a well-ventilated area. Similar compounds may cause skin and eye irritation, so caution is recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume